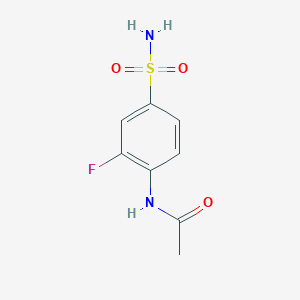

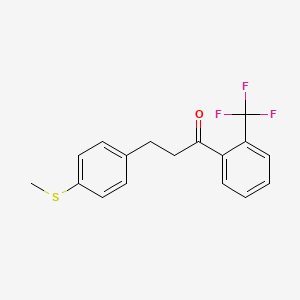

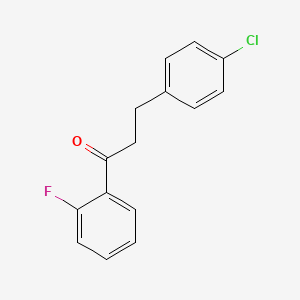

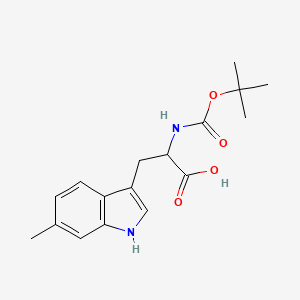

1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple halogen atoms. While the specific papers provided do not directly discuss this compound, they do provide insights into similar halogenated compounds, which can be used to infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of halogenated compounds similar to 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one often involves multi-step reactions that may include halogenation, propargylation, and click reactions, as seen in the synthesis of related compounds . The presence of aryl groups and the use of specific reagents and catalysts can influence the yield and purity of the final product. The synthesis process is typically followed by characterization using techniques such as NMR and mass spectrometry to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often investigated using computational methods such as density functional theory (DFT). Studies on similar compounds have used the B3LYP method with a 6-311++G(d,p) basis set to compute equilibrium geometry and vibrational wavenumbers . These studies provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of halogenated compounds like 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one can be influenced by the presence of electron-withdrawing groups such as chloro and fluoro substituents. These groups can affect the electron density distribution within the molecule, making certain positions more susceptible to nucleophilic or electrophilic attack . The molecular electrostatic potential study can reveal the negative and positive regions of the molecule, indicating possible sites for chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are closely related to their molecular structure. The presence of multiple fluorine atoms can significantly affect properties such as boiling point, solubility, and stability. Theoretical calculations can also provide information on the compound's nonlinear optical properties and the energy of the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are important for understanding the behavior of the compound under various conditions and its potential applications in materials science or pharmaceuticals.

科学的研究の応用

Molecular Structure and Analysis

- The molecular structure and vibrational wavenumbers of a similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, were studied using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The research explored the stability of the molecule, hyper-conjugative interaction, and charge delocalization. It was found that the HOMO-LUMO transition suggests an electron density transfer from the chlorophenyl to the fluorophenyl ring (Najiya et al., 2014).

Synthesis and Crystal Structures

- Another study focused on the synthesis of chalcone derivatives, including compounds similar to the one . The research analyzed the crystal structures and intermolecular interactions of these compounds using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).

Antipathogenic Activity

- Research on new thiourea derivatives, including those with similar fluorophenyl components, demonstrated potential antipathogenic activities. These compounds were tested for their interaction with bacterial cells and showed significant activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Photocyclization Studies

- A study on the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally related to the compound , revealed insights into the reaction pathways and the formation of flavones under specific conditions (Košmrlj & Šket, 2007).

Applications in Polymerization

- A study involving nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, related to the compound , revealed their efficiency as catalysts in the production of flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).

Synthesis of Chromans

- Research on the synthesis of chromans explored the cyclisation of 3-(o-Fluorophenyl)propan-1-ol, which shares structural similarities with the compound in focus. This study highlighted the role of chromium tricarbonyl complexes and rhodium cations in the cyclization process (Houghton et al., 1980).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.

将来の方向性

This involves predicting or suggesting future research directions, potential applications, or improvements to the compound’s synthesis.

Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. Remember to always handle chemicals safely and responsibly.

特性

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF4O/c16-10-3-2-9(7-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUIKEJALJUTQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645018 |

Source

|

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

CAS RN |

898778-18-2 |

Source

|

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)